1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene
CAS No.:
Cat. No.: VC18072437
Molecular Formula: C12H16Br2O
Molecular Weight: 336.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16Br2O |
|---|---|
| Molecular Weight | 336.06 g/mol |
| IUPAC Name | 1-bromo-2-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]benzene |
| Standard InChI | InChI=1S/C12H16Br2O/c1-12(2,3)15-11(8-13)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3 |
| Standard InChI Key | RZTNSYZTOOOCQP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(CBr)C1=CC=CC=C1Br |
Introduction
1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene is a complex organic compound featuring a benzene ring substituted with bromine atoms and a tert-butoxyethyl group. Its molecular weight is approximately 336.06 g/mol, and it is classified as a halogenated aromatic hydrocarbon . This compound is notable for its unique structure and significant applications in synthetic organic chemistry.
Synthesis Methods
The synthesis of 1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene typically involves multi-step processes. These methods often require controlled conditions to ensure selectivity and yield. Industrial production may utilize continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions and Applications
This compound can undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution, due to the electron-withdrawing effects of the bromine substituents. Its applications include serving as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
| Reaction Type | Description |
|---|---|
| Electrophilic Aromatic Substitution | Introduction of additional functional groups onto the benzene ring |
| Nucleophilic Substitution | Replacement of bromine atoms with nucleophiles |
Biological Activity and Potential Applications
Research into the biological activity of 1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene is limited, but compounds with similar structures often exhibit significant pharmacological properties. The presence of bromine atoms may enhance lipophilicity and bioactivity, suggesting potential antimicrobial or anticancer activities. Further biological evaluations are necessary to fully understand its therapeutic potential.
Comparison with Similar Compounds
1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene is distinct from other halogenated aromatic compounds due to its specific substitution pattern. For example, 1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene has a sec-butoxy group instead of tert-butoxy, which affects its reactivity and biological properties.
| Compound | Substitution Pattern |
|---|---|
| 1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene | Two bromine atoms, tert-butoxy group |
| 1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene | Two bromine atoms, sec-butoxy group |
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